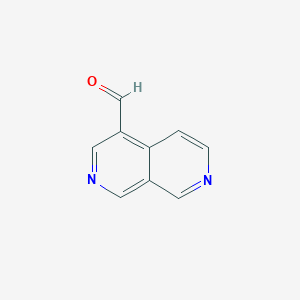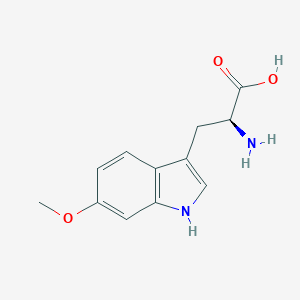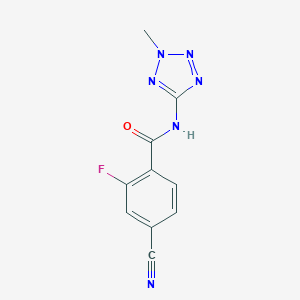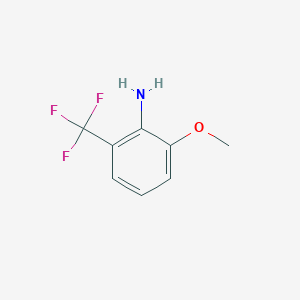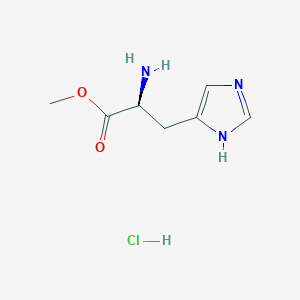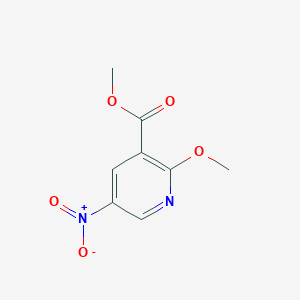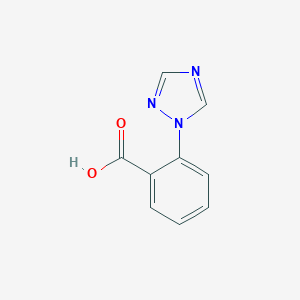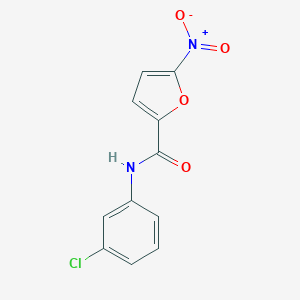
N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide, also known as Furazolidone, is a synthetic antibacterial and antiprotozoal agent. It was first synthesized in the 1950s and is still used today in some parts of the world to treat various bacterial infections.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide is not fully understood. It is believed to inhibit bacterial and protozoal growth by interfering with their DNA synthesis. It may also disrupt the function of certain enzymes involved in energy production.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in energy production, such as succinate dehydrogenase and NADH dehydrogenase. It has also been shown to interfere with the function of certain transport proteins in bacterial and protozoal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide in lab experiments is its broad-spectrum antibacterial and antiprotozoal activity. It is effective against a wide range of bacteria and protozoa, making it a useful tool for studying these organisms. However, it also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide. One area of interest is the development of new derivatives with improved antibacterial and antiprotozoal activity. Another area of interest is the study of its mechanism of action, which could lead to the development of new drugs with similar activity. Finally, there is interest in exploring the potential of N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide as a treatment for other diseases, such as cancer and inflammatory disorders.
Conclusion:
N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide is a synthetic antibacterial and antiprotozoal agent that has been extensively studied for its broad-spectrum activity. Its mechanism of action is not fully understood, but it is believed to interfere with DNA synthesis and energy production. It has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide involves the reaction of 3-chloroaniline with furfural in the presence of concentrated sulfuric acid. The resulting product is then reacted with nitric acid to form the final compound. The yield of this reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a wide range of bacteria, including Salmonella, Escherichia coli, and Staphylococcus aureus. It has also been shown to be effective against protozoal infections such as Giardia lamblia and Trichomonas vaginalis.
Eigenschaften
CAS-Nummer |
67764-28-7 |
|---|---|
Produktname |
N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide |
Molekularformel |
C11H7ClN2O4 |
Molekulargewicht |
266.64 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H7ClN2O4/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15) |
InChI-Schlüssel |
KZZRNKLESVOZGL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)
